n-(1-(Methylamino)-1-oxopropan-2-yl)benzamide
Description
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide is a benzamide derivative characterized by a methylamino-substituted propanamide backbone linked to a benzoyl group.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[1-(methylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(10(14)12-2)13-11(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
XDGWGZNTONSHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Classical Amidation Methods
Direct Amidation of Carboxylic Acids
The most straightforward route involves reacting benzoyl chloride with 1-(methylamino)-1-oxopropan-2-amine. This method typically employs dichloromethane or toluene as solvents at reflux temperatures (110°C) for 4–8 hours. A base such as triethylamine or N-methylmorpholine is added to neutralize HCl generated during the reaction. Yields range from 70% to 85%, depending on the stoichiometry of reactants and reaction time.
Key Reaction Conditions
- Solvent: Toluene (2M concentration)
- Temperature: 110°C
- Base: N-methylmorpholine (1.2 equivalents)
- Time: 6 hours
Purification is achieved via recrystallization from ethyl acetate/n-heptane mixtures or column chromatography using silica gel.
Ester Aminolysis
Methyl benzoate can be reacted with 1-(methylamino)-1-oxopropan-2-amine in the presence of calcium iodide (CaI₂) as a catalyst. This method, adapted from catalytic amidation protocols, achieves conversions of 73–84% under mild conditions (room temperature to 110°C). The catalytic cycle involves activation of the ester carbonyl group by CaI₂, facilitating nucleophilic attack by the amine.
Optimized Protocol
Catalytic Amidation Strategies
Calcium Iodide (CaI₂)-Mediated Synthesis
CaI₂ has emerged as a cost-effective catalyst for amide bond formation. In a representative procedure, methyl benzoate and 1-(methylamino)-1-oxopropan-2-amine are combined with CaI₂ (10 mol%) in toluene and heated at 110°C for 8 hours. The crude product is purified via Biotage Isolera™ flash chromatography (10–40% ethyl acetate in n-heptane), yielding 81–84% of the target compound.
Table 1: CaI₂-Catalyzed Amidation of Methyl Benzoate with Varied Amines
| Amine | Conversion (%) | Yield (%) |
|---|---|---|
| Benzylamine | 84 | 81 |
| Allylamine | 83 | 79 |
| 4-Chlorobenzylamine | 73 | 70 |
| Data sourced from |
HATU/NMM Coupling
For high-purity applications, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N-methylmorpholine (NMM) are employed to activate the carboxylic acid intermediate. This method, adapted from HDAC inhibitor synthesis, involves:
- Activation of benzoic acid with HATU (1.1 equivalents) in DMF.
- Addition of 1-(methylamino)-1-oxopropan-2-amine (1.0 equivalent) and NMM (3.0 equivalents).
- Stirring at room temperature for 12 hours.
Solid-Phase Synthesis
Resin-Bound Approaches
Solid-phase synthesis is advantageous for parallel synthesis and high-throughput screening. A Wang resin-bound benzoyl chloride is reacted with 1-(methylamino)-1-oxopropan-2-amine in DMF for 24 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) affords the product in 65–75% yield.
Mechanistic Insights
Reaction Pathways
Amidation proceeds via a two-step mechanism:
- Activation: The carbonyl group of the ester or acid is activated by a catalyst (e.g., CaI₂) or coupling reagent (e.g., HATU).
- Nucleophilic Attack: The amine attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to release the amide.
Calcium iodide enhances reactivity by coordinating to the ester oxygen, polarizing the carbonyl group and increasing electrophilicity.
Purification and Characterization
Chromatographic Techniques
Industrial Scalability and Challenges
Cost-Benefit Analysis
Applications in Medicinal Chemistry
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide derivatives are explored as HDAC inhibitors, showing sub-nM activity against HDAC4. Structural analogs demonstrate anti-inflammatory and anticancer properties in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines .
Scientific Research Applications
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzamide core, the propanamide backbone, or additional functional groups. These modifications influence synthesis efficiency, physicochemical properties, and biological activity. Below is a detailed comparison:
Substituent Variations on the Propanamide Backbone
Key Insight: The methylamino group in the target compound balances steric bulk and hydrophilicity, whereas sulfur or halogen substituents (e.g., in ) enhance specific interactions but may complicate synthesis or toxicity profiles.
Modifications on the Benzamide Core
Key Insight : Halogenation (e.g., F173 ) or extended π-systems (e.g., 8a ) enhance target engagement but increase synthetic complexity. The target compound’s unmodified benzamide core may limit potency but improve synthetic accessibility.
Biological Activity
N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a benzamide moiety and a methylamino group attached to a propanoyl chain. Its structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Notably, compounds with similar structural frameworks have demonstrated:
- Receptor Modulation : Some derivatives exhibit allosteric modulation of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. For example, compounds that bind to β2-adrenergic receptors have shown significant effects on receptor activity and downstream signaling cascades .
- Antioxidant Activity : The compound may also possess antioxidant properties, similar to other N-acetylcysteine derivatives, suggesting a role in protecting cells from oxidative stress .
Table 1: Biological Activities of Related Compounds
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Allosteric Modulation : A study highlighted the discovery of a small-molecule negative allosteric modulator for β2AR that significantly impacted receptor binding dynamics. This suggests that similar compounds may enhance or inhibit receptor signaling through non-traditional binding sites .
- Neuroleptic Activity : Research on benzamide derivatives indicates their potential as neuroleptics, with one compound exhibiting significantly enhanced activity compared to established drugs like metoclopramide. This points to the possibility that this compound may also have therapeutic applications in psychiatric disorders .
- Antioxidant Effects : Compounds similar to this compound have been shown to improve cell viability in oxidative stress models, indicating potential protective effects against cellular damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
